3-(4-Methoxyphenyl)-2-methylpropanal
Overview
Description
3-(4-Methoxyphenyl)-2-methylpropanal is an organic compound characterized by its molecular structure, which includes a methoxy group attached to a phenyl ring and a 2-methylpropanal group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(4-Methoxyphenyl)-2-methylpropanal may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have shown to interact directly with their targets, leading to changes in cellular processes . For instance, a compound with a similar structure, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been found to inhibit inflammation and arthritis by targeting signal transducer and activator of transcription 3 .
Biochemical Pathways
Indole derivatives, which share structural similarities, have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially influence a wide range of biochemical pathways.
Pharmacokinetics
A study on a similar compound, n-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide, used structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models, to identify promising egfr/vegfr-2 inhibitors . This suggests that similar methods could be used to study the pharmacokinetics of this compound.
Result of Action
Similar compounds have shown various biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that the action of this compound could also be influenced by environmental conditions.
Safety and Hazards
Future Directions
The future directions for research on “3-(4-Methoxyphenyl)-2-methylpropanal” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, understanding its mechanism of action, and evaluating its safety and efficacy .
Biochemical Analysis
Biochemical Properties
. It’s hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the methoxyphenyl and methylpropanal groups present in the compound .
Cellular Effects
It may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 3-(4-Methoxyphenyl)-2-methylpropanal at different dosages in animal models have not been reported . Studies investigating threshold effects, as well as any toxic or adverse effects at high doses, are needed .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable . Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Research could explore any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-2-methylpropanal typically involves the following steps:
Friedel-Crafts Alkylation: The reaction begins with the alkylation of 4-methoxybenzene (anisole) using propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This step forms 3-(4-methoxyphenyl)propanal.
Reduction: The resulting aldehyde is then reduced using a suitable reducing agent, such as sodium borohydride (NaBH4), to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyphenyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-(4-Methoxyphenyl)propanoic acid
Reduction: 3-(4-Methoxyphenyl)-2-methylpropanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)propionic acid
4-Methoxybenzaldehyde
3-(4-Methoxyphenyl)propanol
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,8-9H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFBSPUPYFTTNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044567 | |
Record name | 3-(4-Methoxyphenyl)-2-methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzenepropanal, 4-methoxy-.alpha.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5462-06-6 | |
Record name | Canthoxal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5462-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-(p-methoxyphenyl)propanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5462-06-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenepropanal, 4-methoxy-.alpha.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(4-Methoxyphenyl)-2-methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(p-methoxyphenyl)-2-methylpropionaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-3-(P-METHOXYPHENYL)PROPANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7QWJ4USPC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of (S)-(+)- and (R)-(–)-Canthoxal significant in this research?
A1: The research highlights a practical and efficient method for synthesizing both enantiomers of Canthoxal in high enantiopurity []. This is crucial because enantiomers, while structurally similar, can exhibit different olfactory properties. The key step involves a catalytic asymmetric hydrogenation of a precursor molecule using a specific ruthenium/phosphine catalyst. This method allows for the selective production of each enantiomer, enabling further investigation into their individual olfactory characteristics.
Q2: How does this research contribute to our understanding of the relationship between the structure and odor of fragrance molecules?
A2: The researchers synthesized not only both enantiomers of Canthoxal but also those of a related fragrance molecule, Silvial® []. By evaluating the olfactory activity of each isolated enantiomer, this study provides valuable insights into how subtle structural differences, specifically the spatial arrangement of atoms (chirality), can significantly influence the perceived odor of fragrance compounds. This knowledge is fundamental for the development and refinement of fragrances in the industry.
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